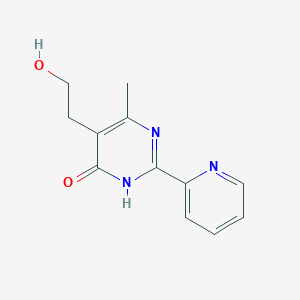

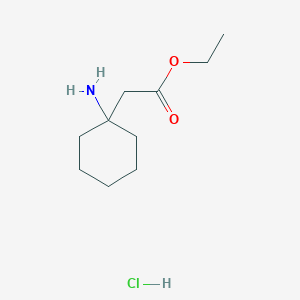

![molecular formula C8H8F3N3O B1451270 2-(trifluorometil)-6,7,8,9-tetrahidro-4H-pirimido[1,2-a]pirimidin-4-ona CAS No. 1566706-02-2](/img/structure/B1451270.png)

2-(trifluorometil)-6,7,8,9-tetrahidro-4H-pirimido[1,2-a]pirimidin-4-ona

Descripción general

Descripción

The compound is a derivative of pyrimidine . Pyrimidines are important substances in the synthesis of various active molecules and are extensively used in the intermediate skeleton of agrochemicals . They have attracted attention due to their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related study describes the synthesis of novel pyrimidine derivatives containing an amide moiety . Another study discusses the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones .Chemical Reactions Analysis

A study discusses the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Aplicaciones Científicas De Investigación

Calcogenación

Este compuesto se ha utilizado en el proceso de calcogenación C-3 . Esta reacción operacionalmente simple procede en condiciones suaves y se puede ejecutar a escala de gramos. Se ha utilizado para sintetizar derivados 3-ArS/ArSe diversos y orquestados con altos rendimientos (hasta el 95%) .

Aplicaciones farmacéuticas

El compuesto exhibe actividades biológicas versátiles . Se ha utilizado en el desarrollo de medicamentos para diversas enfermedades, incluidas las que actúan como agentes anticancerígenos .

Productos químicos de laboratorio

Se utiliza como un producto químico de laboratorio . Los productos químicos de laboratorio son sustancias que se utilizan con fines de investigación científica.

Uso de productos alimenticios, medicamentos, pesticidas o biocidas

Este compuesto también se utiliza en el uso de productos alimenticios, medicamentos, pesticidas o biocidas .

Potencial terapéutico

Los compuestos que contienen imidazol, como este, tienen una amplia gama de propiedades químicas y biológicas . Se han utilizado en el desarrollo de nuevos medicamentos y muestran diferentes actividades biológicas como antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamebianas, antihelmínticas, antifúngicas y ulcerogénicas .

Síntesis de derivados diversos y orquestados

Se ha diseñado una calcogenación C-3 rápida sin metales de 4H-pirido[1,2-a]pirimidin-4-ona para sintetizar derivados 3-ArS/ArSe diversos y orquestados con altos rendimientos .

Mecanismo De Acción

Target of Action

Many pyrimidine derivatives are known to interact with various targets in the body, including enzymes, receptors, and DNA/RNA. The specific target would depend on the exact structure of the compound .

Mode of Action

Pyrimidine derivatives often work by binding to their target and altering its function. This could involve inhibiting an enzyme, activating a receptor, or interfering with the replication of DNA/RNA .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular biochemical pathway, it could disrupt that pathway and affect the downstream processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how well the compound is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from killing cells (as in the case of anticancer drugs) to reducing inflammation or pain .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain compounds might be more effective or stable in acidic environments, while others might be more effective or stable in neutral or basic environments .

Análisis Bioquímico

Biochemical Properties

2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with epidermal growth factor receptor (EGFR), a protein that is crucial for cell growth and differentiation . The interaction between 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one and EGFR involves binding to the active site of the receptor, thereby inhibiting its activity and leading to reduced cell proliferation .

Cellular Effects

The effects of 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one on various cell types and cellular processes have been extensively studied. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, particularly in human gastric carcinoma cell lines . Additionally, it influences cell signaling pathways by inhibiting the activity of protein kinases, which are essential for cell growth, differentiation, and metabolism . The compound also affects gene expression by downregulating the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes, such as EGFR and protein kinases . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in cell proliferation and an increase in apoptosis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The effects may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one in animal models have been studied to determine the optimal dosage for therapeutic applications. In rodent models, the compound has been shown to exhibit dose-dependent effects, with higher doses leading to increased inhibition of tumor growth and enhanced apoptosis . At very high doses, the compound may cause toxic effects, including liver and kidney damage . Therefore, careful dosage optimization is necessary to balance efficacy and safety.

Metabolic Pathways

2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis . By inhibiting DHODH, the compound can disrupt the production of pyrimidine nucleotides, leading to reduced DNA and RNA synthesis in rapidly proliferating cells . This disruption contributes to the compound’s anticancer effects.

Transport and Distribution

Within cells and tissues, 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on target enzymes and proteins . The distribution of the compound within tissues may vary depending on factors such as tissue type, blood flow, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes and proteins involved in metabolic pathways, while in the nucleus, it can modulate gene expression by binding to transcription factors and other regulatory proteins . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Propiedades

IUPAC Name |

2-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O/c9-8(10,11)5-4-6(15)14-3-1-2-12-7(14)13-5/h4H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMXCLQKZZHFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC(=CC(=O)N2C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

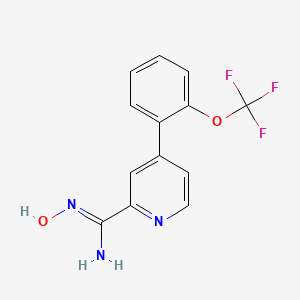

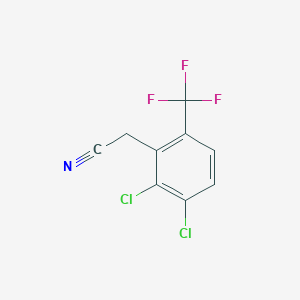

![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)

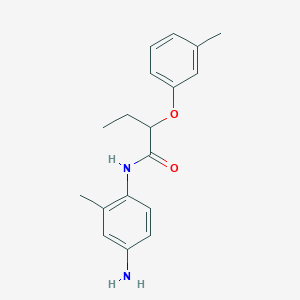

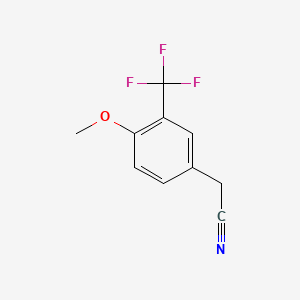

![2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1451202.png)

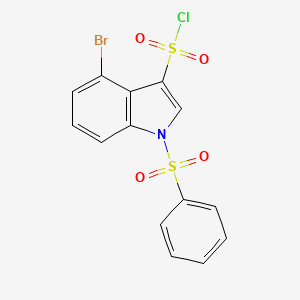

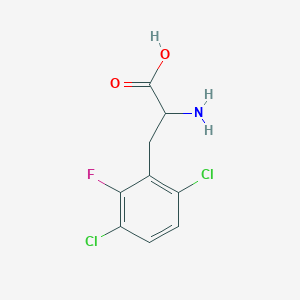

![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)

![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)